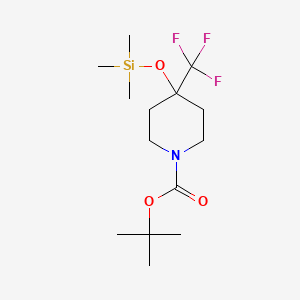
tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is a derivative of pyridine and is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) , to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for deprotection of the tert-butyl group.
Triethylamine: Used as a base in the synthesis of the carbamate.
Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for carbamate formation.
Major Products Formed:
Free amine: Formed upon deprotection of the tert-butyl group.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is widely used as a protecting group in peptide synthesis and other organic synthesis applications. It helps in protecting the amino group during various chemical transformations .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It helps in the development of drugs by protecting functional groups during the synthesis process .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .
Mecanismo De Acción
The primary mechanism of action of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amino group, preventing unwanted reactions during chemical synthesis. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparación Con Compuestos Similares
- tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate
- tert-Butyl (5-amino-4-methylpyridin-2-yl)carbamate
- tert-Butyl (5-amino-6-ethylpyridin-2-yl)carbamate
Uniqueness: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its stability and ease of deprotection make it a valuable protecting group in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-6-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQXHRGRCQLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B8216454.png)



![4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8216483.png)









